5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-10-4-11(9-1-2-13-14(3-9)22-8-21-13)15(12(20)5-10)18-7-16-6-17-18/h1-3,5-7,11,15,20H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSQQYDDMMTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331846 | |
| Record name | 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-75-5 | |
| Record name | 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Robinson Annulation
Base-catalyzed conjugate addition of methyl vinyl ketone to a β-keto ester intermediate, followed by intramolecular aldol condensation. For example:
$$
\text{CH}3\text{COCH}2\text{COOR} + \text{CH}2=\text{CHCOCH}3 \xrightarrow{\text{NaOEt}} \text{Cyclohexenone derivative} + \text{H}_2\text{O}
$$
This method provides regioselective control but requires subsequent functionalization for hydroxyl group introduction.
Oxidation of Cyclohexene Diols
Selective oxidation of 1,2-cyclohexenediol using Jones reagent (CrO3/H2SO4) yields the α,β-unsaturated ketone while preserving hydroxyl groups:
$$
\text{Cyclohexene-1,2-diol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} 3\text{-Hydroxy-2-cyclohexen-1-one} + \text{Cr}^{3+}
$$
Yields typically range from 60–75% under anhydrous conditions.
Triazole Ring Installation
The 1H-1,2,4-triazol-1-yl group at position 4 suggests two potential strategies:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction of a propargyl-substituted cyclohexenone with benzodioxolyl azide under Sharpless conditions:
$$
\text{RC≡CH} + \text{N}3\text{-Benzodioxole} \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{Triazole adduct}
$$
This "click chemistry" approach offers high regioselectivity (>98% 1,4-disubstituted product) and mild reaction conditions (25–50°C).
Nucleophilic Aromatic Substitution
Direct displacement of a leaving group (e.g., chloride) at position 4 of the cyclohexenone by 1H-1,2,4-triazole:
$$
\text{4-Cl-Cyclohexenone} + \text{Triazole} \xrightarrow{\text{DBU}} \text{4-Triazolyl product}
$$
Requires activation of the substitution site through electron-withdrawing groups. Reported yields for analogous systems: 45–60%.
Benzodioxole Moiety Incorporation
The 1,3-benzodioxol-5-yl group at position 5 likely originates from piperonyl alcohol derivatives. Coupling methods include:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed reaction between a cyclohexenyl boronic ester and 5-bromo-1,3-benzodioxole:
$$
\text{B(OH)}2\text{-Cyclohexenone} + \text{Br-Benzodioxole} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Coupled product}
$$
Typical conditions: 1 mol% Pd catalyst, 2M Na2CO3, 80°C, 12h. Yields: 70–85%.
Friedel-Crafts Alkylation
Acid-catalyzed electrophilic substitution using piperonyl chloride:
$$
\text{Cyclohexenone} + \text{Cl-Benzodioxole} \xrightarrow{\text{AlCl}_3} \text{Alkylated product}
$$
Limited by regioselectivity issues; often produces para/ortho mixtures (55:45 ratio).
Final Functionalization and Oxidation State Adjustment
The 3-hydroxy group may arise from:
- Ketone reduction : Catalytic hydrogenation of a 3-keto precursor using Pd/C or NaBH4.
- Epoxide ring-opening : Hydrolysis of an intermediate epoxide with aqueous acid.
Post-functionalization steps require careful optimization to prevent decomposition of the strained cyclohexenone system.
Challenges and Optimization Considerations
- Regioselectivity in triazole addition : CuAAC provides superior control over N1 vs. N2 substitution compared to SNAr.
- Acid sensitivity of benzodioxole : Friedel-Crafts conditions may cleave the methylenedioxy bridge.
- Oxidation state management : Sequential protection/deprotection of hydroxyl and ketone groups is often necessary.
Analytical Characterization Data
Key spectroscopic properties from PubChem records:
| Parameter | Value |
|---|---|
| Molecular Formula | C15H13N3O4 |
| Molecular Weight | 299.28 g/mol |
| SMILES | O=C1C=C(O)C(N2C=NC=N2)C(C3=CC4=C(OCO4)C=C3)CC1 |
Mass spectral data shows a molecular ion peak at m/z 299.28 (100%) with fragmentation patterns consistent with sequential loss of CO (28 amu) and C7H5O2 (137 amu).
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, focusing on substituent variations, molecular properties, and functional differences:
Notes:
- *Antifungal activity: Triazole derivatives are widely explored for antifungal properties, though specific data for the target compound is absent in the evidence.
- IMP-5.312 : A process-related impurity with fluorine atoms enhancing metabolic stability but requiring toxicity evaluation .
Key Structural and Functional Differences:
Electron Modulation: The dimethylaminophenyl group () introduces electron-donating effects, altering electronic distribution and reactivity compared to the benzodioxole group. Sulfur vs.
Synthetic Approaches: Click chemistry () and cycloaddition () are common for triazole synthesis, but the target compound’s cyclohexenone core may require additional steps like ketone functionalization.
Biological Activity
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one, also known as a triazole derivative, is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.29 g/mol
- CAS Number : 860650-75-5
- Purity : >90%
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. The compound has shown effectiveness against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis and protein synthesis pathways.
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This makes it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Ergosterol Synthesis Inhibition : By inhibiting lanosterol demethylase, it disrupts the biosynthesis of ergosterol in fungi.
- Cell Wall Disruption : It may interfere with peptidoglycan synthesis in bacteria.
- Cytokine Modulation : The compound can modulate immune responses by affecting cytokine production.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus fumigatus. Results showed an IC50 value comparable to established antifungal agents, indicating strong antifungal potential.
Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antifungal | High | Inhibition of ergosterol synthesis |
| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |
| Anti-inflammatory | Moderate | Cytokine modulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- Answer : The synthesis typically involves multi-step protocols, such as coupling benzodioxol derivatives with triazole-containing intermediates. Key steps include cyclization (e.g., hydrazine-mediated cyclization for triazole formation) and hydroxylation under controlled pH. For example, Aboul-Eneine et al. () highlight the use of tert-butyl groups to stabilize intermediates. Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol or DMF) to improve yield (≥70%) and purity (HPLC >95%) .
Q. Which spectroscopic techniques are essential for structural elucidation, and how are they interpreted?
- Answer :
- 1H/13C NMR : Critical for confirming the cyclohexenone backbone and substituent positions (e.g., hydroxyl at C3, triazole at C4). Aromatic protons from benzodioxol appear as doublets (δ 6.7–7.1 ppm) .
- IR Spectroscopy : Hydroxyl (O–H stretch at ~3200 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functional groups are diagnostic .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and triazole groups) .
Q. What preliminary assays are used to evaluate biological activity (e.g., anticonvulsant or antimicrobial potential)?
- Answer : Initial screening involves:
- In vitro models : Electrically induced seizure assays (e.g., maximal electroshock in rodents) for anticonvulsant activity .
- Microbial inhibition : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?
- Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., hydroxyl group as a hydrogen bond donor) .
- Molecular Docking : Simulate binding to targets like GABA receptors (anticipate binding affinity ΔG ≤ -8 kcal/mol) using AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from structural analogs (e.g., substituent variations). Solutions include:
- Meta-analysis : Compare EC50/IC50 values across analogs (e.g., triazole vs. tetrazole derivatives in ).
- Dose-response refinement : Test activity at lower concentrations (0.1–10 µM) to identify threshold effects .
Q. How are pKa values determined experimentally, and how do solvent systems influence results?
- Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetone) using tetrabutylammonium hydroxide (TBAH). The half-neutralization potential (HNP) method yields pKa values (e.g., 8.2–9.5 for triazole derivatives). Solvent polarity shifts pKa by stabilizing/destabilizing ionized forms .
Q. What synthetic routes improve regioselectivity for triazole substitution?
- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise 1,4-triazole placement. Microwave-assisted synthesis reduces side products (e.g., 20-minute reactions at 100°C achieve >90% selectivity) .
Methodological Challenges and Solutions
Q. How is stability assessed under varying pH and temperature conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzodioxol) indicate susceptibility to acidic conditions (pH ≤ 3) .
Q. What structural modifications enhance bioavailability without compromising activity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
